(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol
Description
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol (CAS: 618383-33-8) is a pyrazole-based small molecule with a molecular formula of C₁₈H₁₈N₂OS and a molecular weight of 310.42 g/mol . Structurally, it features:
- A pyrazole core substituted at position 1 with a 4-methylphenyl group (p-tolyl) and at position 3 with a 4-(methylthio)phenyl group.
- A methanol (-CH₂OH) functional group at position 4 of the pyrazole ring.
The compound is commercially available in reagent-grade purity (≥95%) for laboratory use, with bulk quantities offered by suppliers like US Biological Life Sciences and Fluorochem .
Properties
IUPAC Name |
[1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-11,21H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFBFMPFSENPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)SC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166662 | |
| Record name | 1-(4-Methylphenyl)-3-[4-(methylthio)phenyl]-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-33-8 | |
| Record name | 1-(4-Methylphenyl)-3-[4-(methylthio)phenyl]-1H-pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-3-[4-(methylthio)phenyl]-1H-pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501166662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(4-METHYLPHENYL)-3-(4-(METHYLTHIO)PHENYL)-1H-PYRAZOL-4-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Diketone Cyclization
A widely adopted method involves reacting a substituted hydrazine with a 1,3-diketone. For example, 4-methylphenylhydrazine can react with a diketone bearing the 4-(methylthio)phenyl group. In US Patent 5466823A, similar pyrazole syntheses use sodium methoxide to deprotonate diketones, followed by hydrazine addition.
Representative Procedure :
- Diketone Preparation :
Ethyl trifluoroacetate (1.33 g, 9.3 mmol) and 4-(methylthio)acetophenone (1.32 g, 8.5 mmol) are combined in ether with sodium methoxide (2.11 g, 9.8 mmol) to form 1-[4-(methylthio)phenyl]-1,3-diketone. - Cyclization :
The diketone (1.43 g, 5.7 mmol) is refluxed with 4-methylphenylhydrazine hydrochloride (1.39 g, 6.2 mmol) in ethanol for 15–17 hours. The product precipitates upon cooling and is recrystallized from ethyl acetate/isooctane.
Key Parameters :
- Yield : 41–60% (dependent on substituent steric effects).
- Catalyst : Sodium methoxide or aqueous alkali.
- Solvent : Ethanol or THF.
Introduction of the Methanol Group at the 4-Position
The methanol group at the pyrazole’s 4-position is introduced via reduction of a carbonyl precursor or functional group interconversion.
Reduction of Pyrazole-4-Carbaldehydes
Pyrazole-4-carbaldehydes serve as intermediates, reduced to methanol derivatives using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Procedure from ACS Omega (2022) :
- Formylation :
A pyrazole intermediate undergoes Vilsmeier-Haack formylation with POCl₃ and DMF to yield 4-carbaldehyde. - Reduction :
The aldehyde (1.0 mmol) is treated with NaBH₄ (2.0 mmol) in methanol at 0°C for 2 hours. The product is purified via recrystallization.
Data Table :
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Formylation | POCl₃, DMF | 0°C → reflux | 75–85 |
| Reduction | NaBH₄ | 0°C, 2 h | 90–95 |
Direct Hydroxymethylation via Grignard Addition
An alternative approach involves nucleophilic addition to a pyrazole-4-carbonyl compound.
Example :
- Ketone Formation :
Pyrazole-4-carbonyl chloride is reacted with 4-methylphenylmagnesium bromide to form a ketone. - Reduction :
The ketone is reduced using LiAlH₄ in THF to yield the methanol derivative.
Challenges :
- Regioselectivity in Grignard addition.
- Over-reduction risks necessitate controlled conditions.
Functionalization of Preformed Pyrazole Cores
For compounds with preconstructed pyrazole rings, late-stage functionalization can introduce the methanol group.
Chloromethylation Followed by Hydrolysis
Ambeed’s protocol for (1-Methyl-1H-pyrazol-4-yl)methanol illustrates this approach:
- Chlorination :
(1-Methylpyrazol-4-yl)methanol (9 g) is treated with SOCl₂ in DCM at 0–20°C for 3 hours to form 4-(chloromethyl)-1-methylpyrazole. - Hydrolysis :
The chlorinated intermediate is refluxed with aqueous NaOH to regenerate the methanol group.
Optimization :
One-Pot Multistep Synthesis
Recent advances favor one-pot methodologies to improve efficiency.
Integrated Workflow :
- Cyclocondensation :
4-Methylphenylhydrazine and 1-[4-(methylthio)phenyl]-1,3-diketone react in ethanol under reflux. - In Situ Formylation :
POCl₃ and DMF are added to form the 4-carbaldehyde. - Reduction :
NaBH₄ is introduced directly into the reaction mixture.
Advantages :
- Eliminates intermediate isolation.
- Total yield improves to 50–60%.
Analytical and Purification Techniques
Chromatographic Methods
Recrystallization
Ethanol or ethyl acetate/isooctane mixtures yield high-purity crystals.
Challenges and Optimization Opportunities
- Regioselectivity :
Competing 1,3- vs. 1,5-substitution in pyrazole formation requires careful stoichiometry. - Steric Hindrance :
Bulky 4-(methylthio)phenyl groups slow reaction kinetics, necessitating extended reflux times. - Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) or ethanol reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring or the aromatic rings using hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, or H2O2 (Hydrogen peroxide).
Reducing agents: H2 (Hydrogen gas) with a catalyst like Pd/C (Palladium on carbon).
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation products: Corresponding aldehydes or ketones.
Reduction products: Fully or partially hydrogenated compounds.
Substitution products: Compounds with new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a building block for the synthesis of more complex molecules.
Catalysis: As a ligand in catalytic reactions.
Biology
Pharmacology: Potential use as a pharmacophore in drug design due to its pyrazole core.
Medicine
Therapeutic agents: Investigation of its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
Material science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. The pyrazole ring can interact with various molecular targets, influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol, highlighting variations in substituents, molecular properties, and safety
Key Observations:
Substituent Effects on Molecular Weight :
- The 4-(methylthio)phenyl group contributes significantly to molecular weight (e.g., 310.42 vs. 296.39 in vs. 10).
- Halogenated derivatives (e.g., 3-chlorophenyl in ) exhibit lower molecular weights due to smaller substituents.
Electronic and Steric Influences: Electron-donating groups (e.g., methyl in ) may enhance solubility in nonpolar solvents.
Safety Profiles :
Biological Activity
The compound (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol has been investigated primarily in the context of its anticancer properties. Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has shown that compounds containing the pyrazole moiety can inhibit cell proliferation in several cancer types. For instance, a study highlighted the effectiveness of related pyrazole derivatives against breast cancer cell lines such as MDA-MB-231 and liver cancer cells HepG2. The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating potent growth inhibition compared to non-cancerous cells .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | High |
| Compound B | HepG2 | 4.98 | Moderate |
| Compound C | LLC-PK1 | >50 | Low |
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of microtubule assembly. For example, compounds have been shown to enhance caspase-3 activity significantly at concentrations as low as 10 µM in MDA-MB-231 cells, confirming their role as apoptosis-inducing agents .
Apoptosis Induction
The morphological changes observed in treated cancer cells suggest that these compounds may activate intrinsic apoptotic pathways. The enhancement of caspase-3 activity is a critical marker for apoptosis, further supporting the potential therapeutic application of these pyrazole derivatives in oncology.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have also been studied for their anti-inflammatory effects. A related study on pyrazolo[1,5-a]quinazolines demonstrated that certain derivatives exhibited significant inhibition of NF-κB/AP-1 reporter activity at low micromolar concentrations . This suggests that similar compounds may also possess anti-inflammatory properties.
Table 2: Anti-inflammatory Activity of Related Pyrazole Compounds
| Compound | Target Activity | IC50 (µM) |
|---|---|---|
| Compound D | NF-κB Inhibition | 30.1 |
| Compound E | JNK3 Binding | <50 |
Q & A
Q. What are the established synthetic routes for (1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol, and what key reaction conditions are required?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid yields pyrazole derivatives (45% yield) after recrystallization . Key conditions include:
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard. For pyrazole derivatives, single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 16.83°–51.68° for substituents) and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing crystal packing) . Complementary methods include:
- NMR : - and -NMR to confirm substituent positions (e.g., methylthio vs. methylphenyl groups).
- FTIR : Hydroxyl (~3200 cm) and C–S (thioether, ~650 cm) stretches .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water. Methanol is preferred for recrystallization .
- Stability : Sensitive to prolonged light exposure due to the thioether group. Store at –20°C under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during pyrazole ring formation?
Regioselectivity in pyrazole synthesis is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., –NO) direct cyclization to specific positions.
- Catalytic additives : TEA enhances nucleophilic attack at the β-keto position, favoring 1,3,4-trisubstituted pyrazoles .
- Kinetic vs. thermodynamic control : Longer reflux times (5–7 hours) favor thermodynamically stable regioisomers . Validate outcomes via -NMR coupling constants and NOESY .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., cytotoxic vs. non-cytotoxic results) may arise from:
- Assay variability : Dose-dependent effects (e.g., 30–60% inhibition at 400 nM–1 µM in stem cell studies) .
- Impurity profiles : HPLC-MS purity checks (>95%) are critical; byproducts like unreacted hydrazines can confound results .
- Cell line specificity : Test across multiple lines (e.g., carcinoma vs. embryonic cells) .
Q. What crystallographic challenges arise during refinement of this compound’s structure?
Common issues include:
- Disorder in flexible groups : Methylthio or methanol moieties may require anisotropic displacement parameter (ADP) constraints .
- Hydrogen bonding ambiguity : Use SHELXL’s DFIX command to refine O–H···N distances (e.g., 1.82 Å ± 0.02) .
- Twinned crystals : Employ TWIN/BASF commands in SHELXL for high-R datasets .
Q. What alternative synthetic routes could improve yield or scalability?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization at 150°C) .
- Catalytic methods : Pd-mediated cross-coupling for late-stage functionalization of the pyrazole core .
- Flow chemistry : Continuous processing minimizes side reactions in multi-step syntheses .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- DFT calculations : Predict regioselectivity by comparing transition-state energies for cyclization pathways.
- Docking studies : Identify binding interactions with biological targets (e.g., GSK-3β inhibition via pyrazole-thioether motifs) .
- ADMET profiling : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
